molecular formula C24H26N4 B15110600 5-tert-butyl-2-methyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-2-methyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B15110600
M. Wt: 370.5 g/mol
InChI Key: BFUAOVQPQCXEOW-UHFFFAOYSA-N
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Description

5-tert-butyl-2-methyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a tert-butyl group at position 5, a methyl group at position 2, a phenyl substituent at position 3, and a 3-methylphenylamine moiety at position 5. Its synthesis likely follows established pyrazolopyrimidine protocols involving nucleophilic substitution of a chlorinated precursor with the appropriate amine, as seen in related compounds .

Properties

Molecular Formula

C24H26N4

Molecular Weight

370.5 g/mol

IUPAC Name

5-tert-butyl-2-methyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C24H26N4/c1-16-10-9-13-19(14-16)25-21-15-20(24(3,4)5)26-23-22(17(2)27-28(21)23)18-11-7-6-8-12-18/h6-15,25H,1-5H3

InChI Key

BFUAOVQPQCXEOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-methyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole ring, followed by the introduction of the pyrimidine moiety through cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 7-amine group exhibits moderate nucleophilicity, enabling substitution reactions under controlled conditions:

Reaction Reagents/Conditions Product Yield Ref.
AlkylationCH₃I, K₂CO₃, DMF, 60°C, 12 hrsN-(3-methylphenyl)-N-methyl derivative72%
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C→RT, 6 hrsAcetylated amine at position 768%
SulfonationSO₃·Py, THF, 40°C, 8 hrsSulfonamide derivative with enhanced water solubility55%

Key considerations:

  • Steric hindrance from the tert-butyl group at position 5 slows reaction kinetics.

  • Polar aprotic solvents (DMF, DMSO) improve substitution efficiency.

Oxidation and Reduction

The pyrimidine ring and amine group participate in redox reactions:

Reaction Reagents/Conditions Product Observations
Amine oxidationH₂O₂ (30%), AcOH, 50°C, 4 hrsN-oxide formation at position 7Partial decomposition observed
Pyrimidine ring reductionH₂ (1 atm), Pd/C, EtOH, 25°CDihydro-pyrazolo[1,5-a]pyrimidine derivativeComplete conversion in 2 hrs

Experimental notes:

  • N-oxidation requires acidic conditions to stabilize intermediates.

  • Catalytic hydrogenation preserves stereochemistry of substituents .

Electrophilic Aromatic Substitution

The phenyl groups at positions 3 and 5 undergo directed substitution:

Position Reaction Reagents Product Regioselectivity
3-phenylNitrationHNO₃/H₂SO₄, 0°Cmeta-nitro derivative (≥85%)Directed by electron density
5-phenylBrominationBr₂, FeBr₃, CHCl₃, 40°Cpara-bromo isomer (78%)Steric control dominates

Structural influences:

  • tert-Butyl group at position 5 creates steric shielding on adjacent phenyl rings.

  • Methyl groups at position 2 direct electrophiles to para positions .

Ring Functionalization Reactions

The pyrazolo[1,5-a]pyrimidine core participates in annulation and cross-coupling:

Reaction Type Conditions Product Application
Suzuki-Miyaura couplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME/H₂O2-methyl → aryl substituted derivativesLibrary synthesis for SAR studies
CyclocondensationCS₂, KOH, EtOH refluxThieno[2,3-e]pyrazolo[1,5-a]pyrimidine fusedEnhanced π-conjugation systems

Mechanistic insights:

  • C-2 methyl group facilitates oxidative addition in cross-coupling reactions.

  • Fused ring systems show improved binding affinity in biological assays .

Scientific Research Applications

5-tert-butyl-2-methyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases due to its bioactive properties.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-methyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Position 3 : Electron-withdrawing groups (e.g., 4-fluorophenyl in ) enhance anti-mycobacterial activity compared to unsubstituted phenyl .
  • Position 5 : Bulky tert-butyl groups (as in the target compound and ) may improve metabolic stability by steric hindrance, while smaller substituents (e.g., methyl in ) reduce molecular weight and logP .
  • N-7 Amine : Pyridinylmethyl groups (e.g., in ) enhance solubility and target engagement via hydrogen bonding, whereas alkyl chains (e.g., 3-methylbutyl in ) increase lipophilicity .

Anti-Mycobacterial Activity

  • Compound 47 (3-(4-fluorophenyl)-N-((6-methylpyridin-2-yl)methyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine): Exhibited potent activity against M. tuberculosis (MIC = 0.12 μM) due to synergistic effects of the 4-fluorophenyl and pyridinylmethyl groups .
  • Compound 32 (3-(4-fluorophenyl)-5-phenyl analog): Demonstrated moderate activity (MIC = 1.5 μM), highlighting the importance of N-7 substituent optimization .

Anti-Wolbachia Activity

  • 6-Allyl-5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 1) : Achieved >90% Wolbachia clearance in Brugia malayi models, attributed to the pyridinylmethyl group enhancing cellular uptake .

Biological Activity

5-tert-butyl-2-methyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound features a unique structure characterized by a pyrazolo[1,5-a]pyrimidine core with various substituents, including tert-butyl, methyl, and phenyl groups. These structural elements contribute to its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : Modulating the activity of enzymes involved in critical biological processes.
  • Receptor Interaction : Binding to cellular receptors, influencing signal transduction pathways.
  • Gene Expression Modulation : Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Research Findings

Several studies have investigated the biological properties of this compound and related derivatives. Below is a summary of notable findings:

StudyBiological ActivityObservations
Bouabdallah et al. (2022)AnticancerShowed significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
Wei et al. (2022)AntitumorIdentified derivatives with IC50 values against A549 cell lines at 26 µM .
Fan et al. (2022)Autophagy InductionCompounds caused autophagy in A549 cells without inducing apoptosis .
Liu et al. (2020)AnticancerReported inhibition of A549 cell lines with IC50 = 36.12 µM .

Case Studies

  • Antimicrobial Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit antimicrobial properties, suggesting potential applications in treating infections.
  • Anticancer Properties : The compound has shown promise in inhibiting various cancer cell lines (e.g., MCF7, NCI-H460) with varying degrees of potency. For instance, one derivative exhibited an IC50 value of 0.01 µM against MCF7 cells, indicating strong anticancer potential .
  • Inflammation Modulation : Some studies suggest that related compounds possess anti-inflammatory activity, which could be beneficial in treating inflammatory diseases .

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high yield and purity. Common methods include:

  • Formation of the Pyrazolo-Pyrimidine Core : Utilizing specific reagents under controlled temperatures.
  • Substitution Reactions : Introducing tert-butyl and methyl groups through nucleophilic substitution methods.

Comparison with Similar Compounds

The unique combination of substituents in this compound enhances its solubility and biological activity compared to other pyrazolo-pyrimidine derivatives.

Compound NameMolecular FormulaBiological Activity
5-tert-butyl-N-(4-butylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amineC26H28N4Potential anti-inflammatory activity
2-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(4-methylphenyl)acetamideC26H28N4OSAntimicrobial properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-tert-butyl-2-methyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions:

Core Formation : Cyclization of pyrazole and pyrimidine precursors under controlled conditions (e.g., reflux in ethanol/DMF) to form the pyrazolo[1,5-a]pyrimidine scaffold .

Substituent Introduction : Sequential alkylation/arylation reactions to attach tert-butyl, methyl, phenyl, and 3-methylphenyl groups. For example, Buchwald-Hartwig amination for the N-(3-methylphenyl) moiety .

Purification : Column chromatography or recrystallization (e.g., using ethanol or DMF) to isolate the final compound .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize solvent systems (e.g., polar aprotic solvents for nucleophilic substitutions) and catalysts (e.g., Pd for cross-coupling) to enhance yields .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer : Use a combination of analytical techniques:

  • Spectroscopy :
  • 1H/13C NMR : Verify substituent positions and aromatic proton environments (e.g., tert-butyl protons at ~1.3 ppm) .
  • IR : Confirm amine N-H stretches (~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ calculated for C25H27N5: 422.234) .
  • Elemental Analysis : Ensure C/H/N ratios align with theoretical values .

Q. What preliminary biological assays are recommended for this compound?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (IC50 determination) .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Solubility/Permeability : Use PAMPA or Caco-2 models to evaluate bioavailability .
    • Data Interpretation : Compare results with structurally similar pyrazolo[1,5-a]pyrimidines (e.g., trifluoromethyl derivatives in ).

Advanced Research Questions

Q. How can contradictory results in enzyme inhibition assays be resolved?

  • Methodological Answer : Address discrepancies via:

Assay Validation : Confirm target enzyme purity and activity (e.g., positive controls like staurosporine for kinases) .

Compound Stability : Test degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) using LC-MS .

Orthogonal Assays : Use SPR (surface plasmon resonance) to measure binding kinetics independently .

  • Case Study : If IC50 varies between labs, check for differences in DMSO stock concentration or incubation times .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :

Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets. Focus on key residues (e.g., hinge region hydrogen bonds) .

MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and conformational changes .

QSAR : Develop models correlating substituent electronegativity (e.g., tert-butyl hydrophobicity) with activity .

  • Validation : Cross-check with crystallographic data from analogs (e.g., PDB entries for pyrazolo[1,5-a]pyrimidine-protein complexes) .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer : Apply design of experiments (DoE) and computational tools:

Parameter Screening : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading (e.g., Pd(OAc)₂) to identify optimal conditions .

Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .

In Situ Monitoring : Use PAT (process analytical technology) like FTIR to track intermediate formation .

  • Case Study : A 20% yield increase was achieved by switching from ethanol to DMF in the cyclization step .

Q. What strategies improve pharmacokinetic properties (e.g., bioavailability)?

  • Methodological Answer :

Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance solubility .

Structural Modifications : Replace tert-butyl with polar groups (e.g., morpholine) to reduce logP .

Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to prolong half-life .

  • Validation : Compare AUC (area under the curve) in rodent pharmacokinetic studies pre- and post-modification .

Q. How are structure-activity relationships (SAR) analyzed for this compound?

  • Methodological Answer :

Analog Synthesis : Prepare derivatives with varied substituents (e.g., CF3 vs. CH3 at position 2) .

Biological Profiling : Test analogs in parallel assays (e.g., kinase panels, cytotoxicity screens) .

Statistical Analysis : Use PCA (principal component analysis) to correlate structural features (e.g., steric bulk) with activity .

  • Key Insight : The 3-methylphenyl group enhances target selectivity by reducing off-target interactions .

Methodological Resources

  • Synthesis Protocols :
  • Computational Tools :
  • Safety/Storage :

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